molecular formula C10H12N4O3 B14082376 (2S,3R,5S)-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol

(2S,3R,5S)-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol

Cat. No.: B14082376
M. Wt: 236.23 g/mol
InChI Key: WJBNIBFTNGZFBW-VGMNWLOBSA-N
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Description

(2S,3R,5S)-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol is a chemical compound known for its significant role in various biochemical processes. This compound is a nucleoside, which is a structural component of nucleic acids like DNA and RNA. Its structure consists of a purine base attached to a sugar moiety, making it an essential building block in the synthesis of genetic material.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,5S)-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol typically involves the condensation of a purine base with a sugar derivative. One common method is the reaction of a protected purine base with a protected sugar derivative under acidic or basic conditions. The protecting groups are then removed to yield the desired nucleoside.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,5S)-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

(2S,3R,5S)-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: It plays a crucial role in the study of nucleic acids and their functions.

    Medicine: The compound is used in the development of antiviral and anticancer drugs.

    Industry: It is employed in the production of pharmaceuticals and biotechnology products.

Mechanism of Action

The mechanism of action of (2S,3R,5S)-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol involves its incorporation into nucleic acids. It acts as a substrate for various enzymes involved in DNA and RNA synthesis. The compound can also inhibit certain enzymes, leading to its use in antiviral and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: Another nucleoside with a similar structure but different biological functions.

    Guanosine: Similar in structure but contains a different purine base.

    Inosine: A nucleoside that can be converted into other nucleotides in the body.

Uniqueness

(2S,3R,5S)-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol is unique due to its specific stereochemistry and the particular purine base it contains. This uniqueness allows it to participate in specific biochemical pathways and interactions that other nucleosides may not.

Properties

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

(2S,3R,5S)-2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol

InChI

InChI=1S/C10H12N4O3/c15-3-8-7(16)1-9(17-8)14-5-13-6-2-11-4-12-10(6)14/h2,4-5,7-9,15-16H,1,3H2/t7-,8+,9+/m1/s1

InChI Key

WJBNIBFTNGZFBW-VGMNWLOBSA-N

Isomeric SMILES

C1[C@H]([C@@H](O[C@@H]1N2C=NC3=CN=CN=C32)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=CN=CN=C32)CO)O

Origin of Product

United States

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